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molecular formula C9H9F3N2O B8687717 1-(3-(Trifluoromethyl)pyridin-2-yl)azetidin-3-ol

1-(3-(Trifluoromethyl)pyridin-2-yl)azetidin-3-ol

Cat. No. B8687717
M. Wt: 218.18 g/mol
InChI Key: XHCWEFDDTISNKX-UHFFFAOYSA-N
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Patent
US09150588B2

Procedure details

A suspension of azetidin-3-ol hydrochloride (500 mg), 2-chloro-3-(trifluoromethyl)pyridine (425 mg) and cesium carbonate (1.14 g) in DMF (5 ml) was stirred at 50° C. for 12 hr, and water was added. The reaction mixture was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (120 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.Cl[C:8]1[C:13]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:11]=[CH:10][N:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[F:15][C:14]([F:17])([F:16])[C:13]1[C:8]([N:2]2[CH2:5][CH:4]([OH:6])[CH2:3]2)=[N:9][CH:10]=[CH:11][CH:12]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
425 mg
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Name
cesium carbonate
Quantity
1.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)N1CC(C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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